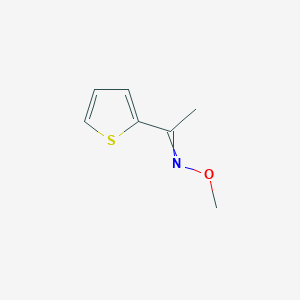

N-methoxy-1-thiophen-2-ylethanimine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-1-thiophen-2-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULPIMMDLDKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363108 | |

| Record name | 2-Acetylthiophene O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114773-97-6 | |

| Record name | 2-Acetylthiophene O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methoxy-1-thiophen-2-ylethanimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-methoxy-1-thiophen-2-ylethanimine, a molecule of interest in medicinal chemistry and drug development. The document delves into the core chemical principles, offering a detailed, step-by-step protocol for its preparation via the condensation of 2-acetylthiophene with methoxyamine hydrochloride. The guide explores the underlying reaction mechanism, discusses alternative synthetic strategies, and provides a thorough analytical characterization of the target compound. With a focus on scientific integrity and practical application, this whitepaper is designed to be an essential resource for researchers engaged in the synthesis of novel thiophene-based compounds.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast array of biologically active molecules and functional materials. The thiophene ring system, a five-membered aromatic ring containing a single sulfur atom, is considered a bioisostere of the benzene ring. This structural similarity allows thiophene-containing compounds to interact with biological targets in a manner analogous to their phenyl counterparts, while often exhibiting improved pharmacokinetic properties, such as enhanced solubility and metabolic stability.

The introduction of an imine functionality, specifically an N-methoxy-ethanimine group, at the 2-position of the thiophene ring, as in N-methoxy-1-thiophen-2-ylethanimine, generates a molecule with a unique electronic and steric profile. The N-methoxyimine moiety can act as a versatile synthetic handle for further molecular elaboration and can also contribute to the molecule's overall pharmacological activity through its ability to participate in hydrogen bonding and other non-covalent interactions.

This guide provides a detailed exploration of a reliable and efficient method for the synthesis of N-methoxy-1-thiophen-2-ylethanimine, empowering researchers to confidently prepare this valuable building block for their drug discovery and development programs.

Synthetic Strategy: The Path to N-methoxy-1-thiophen-2-ylethanimine

The most direct and widely employed method for the synthesis of N-methoxy-1-thiophen-2-ylethanimine is the condensation reaction between 2-acetylthiophene and methoxyamine hydrochloride. This reaction is a classic example of imine formation, a cornerstone of organic synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the carbon-nitrogen double bond, leading back to the precursor ketone, 2-acetylthiophene, and the corresponding alkoxyamine, methoxyamine.

Caption: Retrosynthetic analysis of N-methoxy-1-thiophen-2-ylethanimine.

The Starting Materials: Availability and Preparation

2-Acetylthiophene: This starting material is a commercially available, yellow liquid. For researchers who wish to synthesize it in-house, the most common and efficient method is the Friedel-Crafts acylation of thiophene.[1] This electrophilic aromatic substitution reaction typically employs acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst such as stannic chloride (SnCl₄).[1] The use of a reusable solid acid catalyst, such as Hβ zeolite, offers a more environmentally friendly alternative.[2]

Methoxyamine Hydrochloride: This reagent is also commercially available as a stable, white crystalline solid. It can be prepared from acetohydroxamic acid through a two-step process involving methylation followed by hydrolysis.[3][4]

The Reaction Mechanism: A Step-by-Step Look at Imine Formation

The formation of N-methoxy-1-thiophen-2-ylethanimine from 2-acetylthiophene and methoxyamine proceeds through a well-established nucleophilic addition-elimination mechanism.

Caption: Mechanism of N-methoxy-1-thiophen-2-ylethanimine synthesis.

The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the proton transfer steps. The presence of a mild base, such as pyridine or sodium acetate, is often employed to neutralize the hydrochloric acid liberated from the methoxyamine hydrochloride salt, thereby driving the equilibrium towards the product.

Experimental Protocol: A Practical Guide to Synthesis

This section provides a detailed, step-by-step procedure for the synthesis of N-methoxy-1-thiophen-2-ylethanimine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Acetylthiophene | 126.18 | 1.26 g | 0.01 |

| Methoxyamine hydrochloride | 83.52 | 1.00 g | 0.012 |

| Pyridine | 79.10 | 0.95 g (0.97 mL) | 0.012 |

| Ethanol (anhydrous) | 46.07 | 20 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (1.26 g, 0.01 mol) and anhydrous ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add methoxyamine hydrochloride (1.00 g, 0.012 mol) followed by pyridine (0.97 mL, 0.012 mol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford N-methoxy-1-thiophen-2-ylethanimine as a pale yellow oil.

Characterization of N-methoxy-1-thiophen-2-ylethanimine

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The expected analytical data for N-methoxy-1-thiophen-2-ylethanimine are presented below.

| Property | Value |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Appearance | Pale yellow oil |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methyl group, and the methoxy group. The thiophene protons will appear as multiplets in the aromatic region (approximately 7.0-7.5 ppm). The methyl protons adjacent to the imine carbon will resonate as a singlet at around 2.3 ppm, and the methoxy protons will appear as a singlet at approximately 4.0 ppm. The presence of (E) and (Z) isomers may lead to the observation of two sets of signals for the methyl and methoxy groups.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display signals for the thiophene ring carbons (typically in the range of 125-145 ppm), the imine carbon (around 155 ppm), the methyl carbon (approximately 15 ppm), and the methoxy carbon (around 62 ppm).

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 155, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a methoxy radical (·OCH₃) or other characteristic fragments of the thiophene ring.

Alternative Synthetic Routes

While the direct condensation of 2-acetylthiophene with methoxyamine is the most straightforward approach, other methods for the synthesis of oxime ethers can be adapted for the preparation of N-methoxy-1-thiophen-2-ylethanimine. One such method involves a two-step process:

-

Oxime Formation: Reaction of 2-acetylthiophene with hydroxylamine hydrochloride to form the corresponding oxime.

-

O-Alkylation: Subsequent alkylation of the oxime with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

This two-step approach may be advantageous in certain situations but is generally less atom-economical and more time-consuming than the one-pot condensation.

Conclusion: A Versatile Building Block for Future Discoveries

This technical guide has provided a comprehensive and practical framework for the synthesis of N-methoxy-1-thiophen-2-ylethanimine. The detailed experimental protocol, coupled with an in-depth discussion of the reaction mechanism and analytical characterization, equips researchers with the necessary knowledge to confidently prepare this valuable heterocyclic compound. The inherent versatility of the thiophene scaffold and the N-methoxyimine functionality makes N-methoxy-1-thiophen-2-ylethanimine a promising building block for the design and synthesis of novel therapeutic agents and functional materials. As the quest for new and improved molecules continues, a thorough understanding of synthetic methodologies, such as the one detailed herein, will be paramount to driving innovation in the chemical and pharmaceutical sciences.

References

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Online]. Available at: [Link]

- Google Patents. (2021). Preparation method of methoxyamine hydrochloride and preparation method of N-methoxyacetamide. CN112851543A. [Online].

- Google Patents. (2013). Preparation method for methoxylamine hydrochloride. CN102976968A. [Online].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-methoxy-1-phenylhexan-1-imine | C13H19NO | CID 141496906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112851543A - Preparation method of methoxyamine hydrochloride and preparation method of N-methoxyacetamide - Google Patents [patents.google.com]

- 4. CN102976968A - Preparation method for methoxylamine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to N-methoxy-1-thiophen-2-ylethanimine: A Theoretical and Applied Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of N-methoxy-1-thiophen-2-ylethanimine, a heterocyclic compound with significant potential in medicinal chemistry and synthetic applications. Although direct experimental data for this specific molecule is not extensively available in current literature, this document, grounded in the established principles of organic chemistry and analysis of closely related analogues, offers a robust predictive profile. We will delve into its core chemical properties, propose a detailed synthetic protocol, and explore its reactivity and potential as a scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising, yet underexplored, chemical entity.

Introduction: The Promise of a Thiophene-Based N-Methoxyimine

The thiophene ring is a well-established "privileged" scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere for the benzene ring, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

The incorporation of an N-methoxyimine (or oxime ether) functional group introduces a unique set of chemical characteristics. The >C=N-O-R moiety is present in several approved drugs and is known to influence the biological activity of molecules.[7] N-methoxy-1-thiophen-2-ylethanimine, the subject of this guide, synergistically combines these two key structural motifs. While this specific molecule remains largely uncharacterized in the public domain, its constituent parts suggest a high potential for novel applications, particularly in the realm of drug discovery where the exploration of new chemical space is paramount. This guide aims to bridge the current information gap by providing a detailed theoretical framework and actionable experimental guidance.

Physicochemical and Spectroscopic Profile (Predicted)

Based on the known properties of 2-acetylthiophene, N-methoxyimines, and general principles of physical organic chemistry, we can predict the core properties of N-methoxy-1-thiophen-2-ylethanimine.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound.

| Property | Predicted Value | Rationale/Comments |

| Molecular Formula | C₇H₉NOS | Based on the structure. |

| Molecular Weight | 155.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to its precursor, 2-acetylthiophene, and other N-methoxyimines. |

| Boiling Point | ~220-240 °C | Expected to be higher than 2-acetylthiophene (214 °C) due to increased molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate). Sparingly soluble in water. | Typical for organic molecules of this size and polarity. |

| LogP | ~2.0 - 2.5 | Estimated based on the lipophilicity of the thiophene ring and the N-methoxyimine group. |

Spectroscopic Characterization

The structural elucidation of N-methoxy-1-thiophen-2-ylethanimine can be achieved through a combination of spectroscopic techniques. The expected key spectral data are presented below.

| Spectroscopy | Key Predicted Peaks/Shifts |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.70-7.80 (dd, 1H, Thiophene H5), δ 7.20-7.30 (dd, 1H, Thiophene H3), δ 7.05-7.15 (dd, 1H, Thiophene H4), δ 3.95-4.05 (s, 3H, -OCH₃), δ 2.25-2.35 (s, 3H, -CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 155-160 (C=N), δ 140-145 (Thiophene C2), δ 128-132 (Thiophene CH), δ 126-128 (Thiophene CH), δ 125-127 (Thiophene CH), δ 60-65 (-OCH₃), δ 15-20 (-CH₃) |

| Infrared (IR) (Neat) | ν (cm⁻¹): ~3100 (Aromatic C-H stretch), ~2940 (Aliphatic C-H stretch), ~1630-1650 (C=N stretch), ~1410 (Aromatic C=C stretch), ~1040 (N-O stretch) |

| Mass Spectrometry (EI) | m/z: 155 (M⁺), 140 ([M-CH₃]⁺), 124 ([M-OCH₃]⁺), 112 ([M-C₂H₃N]⁺), 83 (Thiophene fragment) |

Synthesis and Reactivity

The most direct and efficient route to N-methoxy-1-thiophen-2-ylethanimine is the condensation of 2-acetylthiophene with O-methylhydroxylamine hydrochloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-methoxy-1-thiophen-2-ylethanimine.

Experimental Protocol: Synthesis of N-methoxy-1-thiophen-2-ylethanimine

This protocol is adapted from established procedures for the synthesis of N-methoxyimines from ketones.[8]

Materials:

-

2-Acetylthiophene (1.0 eq)

-

O-Methylhydroxylamine hydrochloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-acetylthiophene (1.0 eq) in anhydrous ethanol, add O-methylhydroxylamine hydrochloride (1.1 eq).

-

To this suspension, add pyridine (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with diethyl ether (3 x volume of residue).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield N-methoxy-1-thiophen-2-ylethanimine.

Reactivity Profile

The reactivity of N-methoxy-1-thiophen-2-ylethanimine is dictated by the imine functionality and the electron-rich thiophene ring.

Caption: Key potential reactions of N-methoxy-1-thiophen-2-ylethanimine.

-

Hydrolysis: The imine bond is susceptible to hydrolysis under acidic conditions, which would regenerate the starting ketone, 2-acetylthiophene.

-

Reduction: The C=N double bond can be readily reduced to the corresponding N-methoxy amine using common reducing agents like sodium borohydride or catalytic hydrogenation.

-

Nucleophilic Addition: Organometallic reagents such as Grignard reagents or organolithium compounds can add to the electrophilic carbon of the imine, leading to the formation of more complex amine derivatives after workup.

-

Electrophilic Aromatic Substitution: The thiophene ring is electron-rich and can undergo electrophilic aromatic substitution, primarily at the 5-position, which is the most activated position.

Potential Applications in Drug Development

The unique structural features of N-methoxy-1-thiophen-2-ylethanimine make it an attractive scaffold for the development of novel therapeutic agents.

-

Bioisosteric Replacement: The thiophene ring can serve as a bioisosteric replacement for a phenyl ring in known bioactive molecules, potentially improving their metabolic stability, solubility, and target affinity.[2][3]

-

Scaffold for Library Synthesis: The reactivity of the imine and thiophene moieties allows for diverse functionalization, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening.

-

Antimicrobial and Anticancer Agents: Many thiophene derivatives have shown promising antimicrobial and anticancer activities.[4][5] The introduction of the N-methoxyimine group could modulate these activities and lead to the discovery of novel therapeutic leads.

-

Enzyme Inhibitors: The structural motif may be suitable for designing inhibitors of various enzymes, where the thiophene ring can engage in hydrophobic or π-stacking interactions and the N-methoxyimine can act as a hydrogen bond acceptor.

Conclusion

N-methoxy-1-thiophen-2-ylethanimine represents a molecule of significant, yet largely untapped, potential. This technical guide has provided a comprehensive theoretical framework for its properties, synthesis, and reactivity, based on the well-understood chemistry of its constituent functional groups. The proposed synthetic protocol is straightforward and utilizes readily available starting materials. The predicted spectroscopic data will be invaluable for the characterization of this compound upon its synthesis. It is our hope that this guide will stimulate further research into this and related thiophene-based N-methoxyimines, ultimately leading to the development of novel molecules with valuable applications in medicinal chemistry and beyond.

References

-

National Center for Biotechnology Information. (n.d.). O-Methylhydroxylamine hydrochloride. PubChem. Retrieved from [Link]

- Polshettiwar, V., & Varma, R. S. (2008). Thiophene-based medicinal chemistry. Current Opinion in Drug Discovery & Development, 11(6), 816–829.

-

ResearchGate. (n.d.). ortho‐Hydroxylation of N‐methoxy acetophenone oxime ether catalyzed by Pd‐BNP. Retrieved from [Link]

- Holenz, J., et al. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. Bioorganic & Medicinal Chemistry, 26(15), 4447-4456.

- De la Rosa-García, E., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(18), 12268–12284.

- Gevorgyan, V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12388-12444.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

-

ResearchGate. (2015). How can I synthezise imine from ketone? Retrieved from [Link]

- Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.

-

Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

- Gucma, M., & Gzella, A. K. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5139.

- Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1195638.

- Almássy, L., et al. (2024). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Polymer Chemistry, 15(2), 169-175.

-

JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Retrieved from [Link]

- Jäger, M., et al. (2022). Benchmarking acetylthiophene derivatives: methyl internal rotations in the microwave spectrum of 2-acetyl-5-methylthiophene. Physical Chemistry Chemical Physics, 24(45), 27725-27733.

-

Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

-

Fiveable. (2025). Bioisosterism - Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Chemiz. (2025). Weinreb ketone synthesis. YouTube. Retrieved from [Link]

-

Drug Design Org. (2007). Bioisosterism. Retrieved from [Link]

-

MDPI. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetylthiophene. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Retrieved from [Link]

-

MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). O-Methylhydroxylamine. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. rsc.org [rsc.org]

- 3. 4'-Methoxyacetophenone(100-06-1) 1H NMR [m.chemicalbook.com]

- 4. Acetophenone o-methyloxime | C9H11NO | CID 5352993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetophenone oxime(613-91-2) 13C NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4'-Methoxyacetophenone(100-06-1) 13C NMR [m.chemicalbook.com]

N-methoxy-1-thiophen-2-ylethanimine: Physicochemical Profiling and Mass Spectrometry Workflows

A Technical Guide to Molecular Weight Applications in Analytical and Synthetic Chemistry

Executive Summary

In modern drug discovery and agrochemical development, thiophene-based oxime ethers serve as critical pharmacophores and versatile synthetic intermediates. N-methoxy-1-thiophen-2-ylethanimine (CAS: 114773-97-6), also known as 1-(thiophen-2-yl)ethan-1-one O-methyl oxime, is a prime example of this chemical class[1].

For analytical scientists and synthetic chemists, the precise molecular weight of this compound is not merely a descriptive statistic; it is the fundamental parameter that dictates mass spectrometry (LC-MS/MS) tuning, reaction monitoring, and pharmacokinetic profiling. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, detailing how its molecular weight of 155.22 g/mol governs both its synthesis and high-resolution analytical quantification[1].

Physicochemical Profiling & Structural Analysis

The molecular architecture of N-methoxy-1-thiophen-2-ylethanimine consists of an electron-rich thiophene ring conjugated to an ethanimine backbone, where the nitrogen is substituted with a methoxy group. This specific structural arrangement yields the chemical formula C₇H₉NOS .

To design highly specific Multiple Reaction Monitoring (MRM) assays, analysts must differentiate between the nominal mass (used for low-resolution quadrupole systems) and the monoisotopic exact mass (critical for High-Resolution Mass Spectrometry like TOF or Orbitrap systems).

Quantitative Data Summary

The following table summarizes the critical mass parameters required for instrumental calibration and compound verification[1][2].

| Parameter | Value | Analytical Significance |

| Chemical Formula | C₇H₉NOS | Defines elemental composition and isotopic distribution. |

| Standard Molecular Weight | 155.22 g/mol | Used for stoichiometric calculations in bulk synthesis. |

| Monoisotopic Exact Mass | 155.0405 Da | Required for HRMS identification (e.g., TOF/Orbitrap). |

| Target Precursor Ion [M+H]⁺ | m/z 156.048 | Primary target for positive Electrospray Ionization (ESI+). |

| CAS Registry Number | 114773-97-6 | Unique identifier for regulatory and inventory tracking. |

Causality Note: The presence of sulfur (³²S) in the thiophene ring results in a distinct M+2 isotopic signature (³⁴S, ~4.4% natural abundance) at m/z 158.04. This isotopic pattern serves as a secondary validation checkpoint during mass spectral analysis to confirm the presence of the thiophene moiety.

Synthetic Methodology & Mass-Guided Reaction Monitoring

The synthesis of N-methoxy-1-thiophen-2-ylethanimine relies on a classical nucleophilic addition-elimination reaction. By tracking the shift in molecular weight from the starting material (126.18 g/mol ) to the product (155.22 g/mol ), chemists can monitor reaction kinetics in real-time using LC-MS[1].

Experimental Protocol: Condensation Synthesis

1. Reagent Preparation: Dissolve 10.0 mmol (1.26 g) of 2-acetylthiophene in 20 mL of absolute ethanol. 2. Nucleophilic Addition: Add 12.0 mmol (1.00 g) of O-methylhydroxylamine hydrochloride, followed by 12.0 mmol (0.98 g) of anhydrous sodium acetate. Causality: The sodium acetate acts as an acid scavenger. It neutralizes the hydrochloride salt, liberating the free O-methylhydroxylamine nucleophile required to attack the electrophilic carbonyl carbon of the thiophene derivative. 3. Reflux & Monitoring: Heat the reaction mixture to 80°C under reflux. Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in methanol, and inject into a direct-infusion MS. The reaction is deemed complete when the precursor peak at m/z 127.0 (protonated 2-acetylthiophene) is entirely replaced by the product peak at m/z 156.0[2]. 4. Workup & Purification: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate (30 mL) and deionized water (30 mL). Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure oxime.

Fig 1: Synthetic workflow and mass transition for N-methoxy-1-thiophen-2-ylethanimine.

Analytical Protocol: LC-MS/MS Quantification

To quantify N-methoxy-1-thiophen-2-ylethanimine in complex matrices (e.g., pharmacokinetic blood plasma or crude synthetic mixtures), a triple quadrupole (QqQ) mass spectrometer is utilized. The protocol leverages the exact mass of the compound to isolate the m/z 156.04 precursor ion[2].

Experimental Protocol: MRM Assay Development

1. Chromatographic Separation:

-

Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase, ensuring the nitrogen atom of the imine group is thoroughly protonated during electrospray ionization. This maximizes the yield of the [M+H]⁺ ion, drastically improving the signal-to-noise ratio.

2. Ionization Source Tuning (ESI+):

-

Mode: Positive Electrospray Ionization.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 350°C.

3. Quadrupole Mass Selection (MRM):

-

Q1 (Precursor Selection): Set the first quadrupole to isolate m/z 156.0[2].

-

Q2 (Collision Cell): Introduce Argon gas. Apply a Collision Energy (CE) sweep from 10 eV to 30 eV to induce fragmentation.

-

Q3 (Product Ion Monitoring): Monitor the primary product ions. The most common fragmentation pathway for methoximes involves the homolytic cleavage of the N-O bond, resulting in the loss of a methoxy radical (•OCH₃, -31 Da), yielding a prominent fragment at m/z 125.0.

Validation Checkpoint: A self-validating MRM assay must monitor at least two transitions: one for quantification (e.g., 156.0 → 125.0) and one for qualification (e.g., 156.0 → 108.0, representing thiophene ring cleavage) to ensure absolute structural certainty.

Fig 2: LC-MS/MS MRM workflow targeting the m/z 156.04 precursor ion.

References

-

Harpreet Kour, Alpa Sharma, Jaspreet Kour, Sanghapal D. Sawant. "Palladium-Catalyzed Intramolecular α-Arylation of Sulfoximines." European Journal of Organic Chemistry, (2022). Available at:[Link]

-

"I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD AURORA KINASE INHIBITION FOR PET IMAGING." Knowledge Commons, Lakehead University, (2023). Available at:[Link]

Sources

Structural Elucidation of N-Methoxy-1-thiophen-2-ylethanimine via 13C Nuclear Magnetic Resonance: A Comprehensive Guide

Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Elucidation Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: N-methoxy-1-thiophen-2-ylethanimine (CAS: 114773-97-6)

Executive Summary

In modern drug discovery and agrochemical development, oxime ethers containing heterocyclic scaffolds are highly valued for their metabolic stability and unique hydrogen-bonding profiles. N-methoxy-1-thiophen-2-ylethanimine (also known as 2-acetylthiophene O-methyloxime) is a prime example of such a building block.

Accurate structural characterization of this molecule is paramount, particularly because the imine double bond ( C=N ) gives rise to stable (E) and (Z) stereoisomers. This whitepaper provides an in-depth, field-proven methodology for the acquisition and interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound, emphasizing the mechanistic causality behind chemical shifts and outlining a self-validating experimental protocol.

Mechanistic Principles of 13C NMR for Oxime Ethers

To interpret the 13C NMR spectrum of N-methoxy-1-thiophen-2-ylethanimine, one must understand the electronic and spatial forces governing the nuclear shielding of its carbon atoms. The baseline chemical shifts for the thiophene ring can be extrapolated from the parent ketone, 2-acetylthiophene . However, the conversion of the carbonyl to an oxime ether introduces profound changes.

The Causality of the γ-Gauche Effect in Stereochemical Assignment

The most critical analytical challenge for this molecule is differentiating the (E) and (Z) isomers. By Cahn-Ingold-Prelog priority rules, the thiophene ring outranks the methyl group, and the methoxy group outranks the nitrogen lone pair. Therefore, in the (E) -isomer , the thiophene ring and the methoxy group are anti to each other, forcing the methyl group to be syn (cis) to the methoxy group.

This spatial proximity creates a phenomenon known as γ -gauche steric compression . The steric clash between the electron clouds of the methoxy oxygen and the methyl protons causes a polarization of the C−H bonds. This polarization pushes electron density toward the methyl carbon, effectively shielding it from the external magnetic field ( B0 ).

-

Result: The methyl carbon in the (E) -isomer shifts significantly upfield to ~13.5 ppm .

-

Contrast: In the (Z) -isomer, the methyl group is anti to the methoxy group, relieving this compression. Consequently, the (Z) -methyl carbon resonates further downfield at ~21.0 ppm .

Fig 2. Logical deduction pathway for (E)/(Z) stereoisomer differentiation.

Experimental Workflow: A Self-Validating Protocol

A robust 13C NMR protocol must be self-validating to ensure that signal intensities and chemical shifts are artifacts-free. The following methodology is designed to yield high-fidelity quantitative data for oxime ether derivatives .

Step-by-Step Methodology

-

Sample Preparation: Dissolve 25−30 mg of the highly purified analyte in 0.6 mL of deuterated chloroform ( CDCl3 ). Causality: The high concentration compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus. Tetramethylsilane (TMS) at 0.00 ppm is added as an internal chemical shift reference.

-

Locking and Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl3 ( 77.16 ppm for 13C ) and perform gradient shimming to ensure a homogeneous magnetic field, critical for resolving the closely spaced thiophene carbon signals.

-

Pulse Sequence Selection: Utilize a standard 1D sequence with WALTZ-16 broadband proton decoupling . This collapses complex C−H multiplets into sharp singlets, drastically improving the signal-to-noise (S/N) ratio.

-

Optimizing Relaxation Delay ( d1 ): Set d1=2.5 seconds . Causality: Quaternary carbons (the imine C=N and the thiophene C2 ) lack directly attached protons, meaning they have inherently long longitudinal relaxation times ( T1 ). A sufficient d1 ensures complete recovery of magnetization between pulses.

-

Self-Validation (Inverse-Gated Decoupling): To validate the (E)/(Z) isomeric ratio quantitatively, run a parallel inverse-gated decoupling experiment. In standard decoupled spectra, the Nuclear Overhauser Effect (NOE) artificially inflates the signals of protonated carbons. Inverse-gated decoupling suppresses the NOE, ensuring that the integral area of the carbon signals is directly proportional to the number of nuclei.

Fig 1. Self-validating 13C NMR acquisition workflow for oxime ethers.

Data Presentation & Spectral Interpretation

The table below summarizes the expected 13C NMR chemical shifts for the dominant (E) -isomer of N-methoxy-1-thiophen-2-ylethanimine, recorded in CDCl3 at 298 K. The assignments are grounded in comparative analyses of substituted thiophenes and standard oxime ether empirical data.

| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Mechanistic Rationale & Assignment |

| C=N (Imine) | ~150.5 | Quaternary ( C ) | Strongly deshielded by the highly electronegative sp2 nitrogen and the adjacent oxygen atom. |

| C2 (Thiophene) | ~140.2 | Quaternary ( C ) | Ipso carbon. Deshielded by the adjacent sulfur atom and conjugation with the imine double bond. |

| C5 (Thiophene) | ~128.5 | Methine ( CH ) | Alpha to the sulfur atom; experiences strong inductive deshielding from the heteroatom. |

| C3 (Thiophene) | ~127.8 | Methine ( CH ) | Beta to sulfur; shift is influenced by the electron-withdrawing nature of the adjacent imine group. |

| C4 (Thiophene) | ~126.5 | Methine ( CH ) | Beta to sulfur; furthest from the imine substituent, exhibiting the most shielded aromatic signal. |

| O−CH3 (Methoxy) | ~61.8 | Methyl ( CH3 ) | Strongly deshielded due to direct covalent attachment to the highly electronegative oxygen atom. |

| C−CH3 (Methyl) | ~13.5 | Methyl ( CH3 ) | Highly shielded due to the γ -gauche effect caused by steric compression with the syn-methoxy group. |

Conclusion

The structural elucidation of N-methoxy-1-thiophen-2-ylethanimine via 13C NMR requires a deep understanding of stereochemical dynamics and magnetic anisotropy. By leveraging the γ -gauche effect, analysts can definitively assign the (E) and (Z) isomers based on the profound upfield shift of the methyl carbon in the (E) -configuration. Furthermore, adhering to a self-validating acquisition protocol—specifically optimizing relaxation delays and utilizing inverse-gated decoupling—ensures that the resulting spectral data is both qualitatively accurate and quantitatively reliable for rigorous pharmaceutical and chemical development.

References

"physical and chemical properties of N-methoxy-1-thiophen-2-ylethanimine"

An In-depth Technical Guide to the Physical and Chemical Properties of N-methoxy-1-thiophen-2-ylethanimine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the exploration of novel heterocyclic scaffolds is paramount. Thiophene derivatives, in particular, have garnered significant attention as "privileged structures." Their ability to act as bioisosteres for benzene rings allows them to modulate pharmacokinetic and pharmacodynamic properties, making them integral to the design of new therapeutic agents.[1][2][3][4] This guide focuses on a specific, yet potentially valuable, member of this class: N-methoxy-1-thiophen-2-ylethanimine .

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is a thorough understanding of its structure and predicted properties. These computational predictions are invaluable for designing synthetic routes, purification strategies, and analytical methods.

Chemical Structure:

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methoxy-1-thiophen-2-ylethanimine

Introduction: The Significance of Thiophene-Containing Oxime Ethers

N-methoxy-1-thiophen-2-ylethanimine, also known as 2-acetylthiophene O-methyl oxime, is a specialized organic compound featuring a thiophene ring linked to an N-methoxy-ethanimine moiety. The thiophene ring is a critical pharmacophore in medicinal chemistry, present in numerous approved drugs due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions. The incorporation of an oxime ether functional group introduces unique physicochemical properties, including altered lipophilicity, metabolic stability, and hydrogen bonding capabilities. Derivatives of 2-acetylthiophene oximes have been investigated for their biological activities, including potential antitumor effects, making their synthesis a topic of interest for researchers in drug discovery and development.[1]

This document provides a comprehensive, field-proven protocol for the synthesis of N-methoxy-1-thiophen-2-ylethanimine from commercially available starting materials. It details the underlying chemical principles, step-by-step procedures, and characterization methods to ensure a reliable and reproducible outcome for researchers and drug development professionals.

Reaction Principle: Nucleophilic Condensation

The synthesis of N-methoxy-1-thiophen-2-ylethanimine is achieved through a classic condensation reaction. The core of this transformation is the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of 2-acetylthiophene. When using methoxyamine hydrochloride, a weak base such as pyridine is required to neutralize the hydrochloric acid, liberating the free methoxyamine to act as the nucleophile. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the target imine (methoxime). The presence of a base is crucial for driving the equilibrium towards the product by neutralizing the acid formed.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Acetylthiophene | Reagent Grade, ≥99% | Major Chemical Suppliers | Starting material.[2] |

| Methoxyamine hydrochloride | ≥98% | Major Chemical Suppliers | Source of the N-methoxy group. |

| Pyridine | Anhydrous, 99.8% | Major Chemical Suppliers | Acts as both solvent and base. |

| Ethanol | Reagent Grade | Major Chemical Suppliers | For recrystallization (optional). |

| Diethyl ether | Anhydrous | Major Chemical Suppliers | For extraction. |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - | For aqueous work-up. |

| Anhydrous Magnesium Sulfate | Reagent Grade | Major Chemical Suppliers | For drying organic layers. |

Detailed Experimental Protocol

This protocol outlines the synthesis of N-methoxy-1-thiophen-2-ylethanimine from 2-acetylthiophene and methoxyamine hydrochloride.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (5.0 g, 39.6 mmol).

-

Add anhydrous pyridine (40 mL). Stir the mixture at room temperature until the 2-acetylthiophene is fully dissolved.

-

To this solution, add methoxyamine hydrochloride (4.0 g, 47.9 mmol, 1.2 equivalents) in one portion.

Expert Insight: Pyridine serves a dual role as a solvent and an acid scavenger. Using anhydrous pyridine is critical to prevent side reactions and to ensure the reaction proceeds efficiently, as water can hydrolyze the imine product. An excess of methoxyamine hydrochloride is used to drive the reaction to completion.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the 2-acetylthiophene spot (starting material) indicates the reaction is complete.

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.

-

Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Trustworthiness Check: The acidic wash is crucial for removing the high-boiling pyridine. The subsequent bicarbonate wash neutralizes any residual acid, preventing potential product degradation during concentration.

Step 4: Purification

The crude N-methoxy-1-thiophen-2-ylethanimine can be purified by vacuum distillation or column chromatography on silica gel. For most applications, vacuum distillation is sufficient.

-

Vacuum Distillation: Distill the crude oil under reduced pressure. Collect the fraction boiling at the appropriate temperature to obtain the pure product as a colorless to pale yellow oil.

-

Column Chromatography (Alternative): If necessary, purify the crude product using silica gel chromatography with a gradient of ethyl acetate in hexane as the eluent.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: A flowchart of the synthesis protocol.

Characterization Data

The identity and purity of the synthesized N-methoxy-1-thiophen-2-ylethanimine (Molecular Formula: C7H9NOS, Molecular Weight: 155.22 g/mol ) should be confirmed by spectroscopic methods.[3]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the δ 7.0-7.5 ppm region), a singlet for the methyl group protons (δ ~2.3 ppm), and a singlet for the methoxy group protons (δ ~4.0 ppm). |

| ¹³C NMR | Resonances for the thiophene carbons, the imine carbon (C=N), the methyl carbon, and the methoxy carbon. |

| Mass Spec (MS) | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. |

| IR Spectroscopy | A characteristic C=N stretching frequency (around 1640-1660 cm⁻¹), and the absence of a strong C=O stretch from the starting material (around 1665 cm⁻¹). |

Safety and Handling

-

2-Acetylthiophene: Harmful if swallowed, in contact with skin, or if inhaled.[2] Handle in a well-ventilated fume hood.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. Use in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methoxyamine hydrochloride: May be corrosive to metals. Causes skin and eye irritation.

-

The reaction should be performed in a well-ventilated chemical fume hood. All glassware should be properly dried before use.

References

- Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses, 18, 1.

- Bagade, M. B., & Ghiya, B. J. (1991). Reaction in oximes of 2-hydroxyacetophenone etc. Journal of the Indian Council of Chemists, 3(2), 158-163.

-

National Center for Biotechnology Information (n.d.). 2-Acetylthiophene. PubChem. Retrieved from [Link]

- Valivittan, J., & K. S. (2014). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 50(1), 1-22.

-

Chemeo (n.d.). Chemical Properties of Ethanamine, 2-methoxy-. Retrieved from [Link]

-

Wikipedia. (2024). 2-Acetylthiophene. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Purity Recrystallization of N-methoxy-1-thiophen-2-ylethanimine

Abstract: This document provides a comprehensive guide to the purification of N-methoxy-1-thiophen-2-ylethanimine via recrystallization. In the absence of established specific protocols for this compound, this guide synthesizes foundational chemical principles and data from analogous thiophene derivatives to propose a robust and adaptable methodology.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure the highest purity of the final product, a critical requirement for subsequent applications in medicinal chemistry and materials science.

Introduction: The Importance of Purity for Thiophene Derivatives

N-methoxy-1-thiophen-2-ylethanimine belongs to the thiophene class of heterocyclic compounds. Thiophene and its derivatives are significant structural motifs in medicinal chemistry, often considered bioisosteres of benzene rings, and are present in numerous approved pharmaceuticals.[2] These compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The imine and methoxy functionalities on the ethanimine side chain offer versatile points for synthetic modification, making the title compound a valuable intermediate.

For any application in drug discovery or materials science, the purity of a starting compound is paramount. Impurities, even in trace amounts, can lead to ambiguous biological data, unpredictable side reactions, and poor device performance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding material of very high purity when optimized correctly.[3][4] This guide details the principles and a practical, step-by-step protocol for the effective recrystallization of N-methoxy-1-thiophen-2-ylethanimine.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5]

The process involves:

-

Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

-

Cooling the solution slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution.

-

Excluding impurities. Because the impurities are present in much smaller concentrations, they remain dissolved in the cold solvent (mother liquor) while the pure compound selectively crystallizes.[5]

The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at or near its boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Have a relatively low boiling point for easy removal from the purified crystals.

-

Not react with the compound being purified.

Proposed Recrystallization Protocol for N-methoxy-1-thiophen-2-ylethanimine

This protocol is designed as a starting point. The optimal solvent and conditions should be determined empirically through small-scale trials.

Materials and Equipment

-

Crude N-methoxy-1-thiophen-2-ylethanimine

-

Selection of potential solvents (see Table 1)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Glass funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel and vacuum flask

-

Filter paper to fit Büchner funnel

-

Ice bath

-

Spatula and glass stirring rod

Step 1: Solvent Selection

The structure of N-methoxy-1-thiophen-2-ylethanimine—containing a relatively nonpolar thiophene ring and a more polar methoxy-imine side chain—suggests that solvents of intermediate polarity or mixed solvent systems will be most effective. A preliminary solvent screen is essential.

Procedure for Solvent Screening:

-

Place approximately 20-30 mg of the crude compound into several small test tubes.

-

To each tube, add a different solvent from Table 1, drop by drop (approx. 0.5 mL).

-

Observe the solubility at room temperature. If the compound dissolves, the solvent is unsuitable.

-

If it does not dissolve at room temperature, gently heat the test tube in a water bath. If the compound dissolves completely upon heating, it is a potentially good solvent.

-

Allow the hot solution to cool to room temperature, then place it in an ice bath. Observe the formation of crystals. A good solvent will yield a high recovery of crystalline material.[6]

| Solvent Class | Example Solvents | Rationale & Expected Outcome |

| Alcohols | Ethanol, Isopropanol | The polar hydroxyl group may interact with the methoxy-imine moiety, while the alkyl chain interacts with the thiophene ring. Often a good starting point. |

| Esters | Ethyl Acetate | A solvent of intermediate polarity that may provide the right balance for dissolution upon heating. |

| Aromatic Hydrocarbons | Toluene | The aromatic nature is compatible with the thiophene ring. May require a co-solvent to dissolve the more polar part of the molecule. |

| Alkanes | Heptane, Hexane | Likely to be a poor solvent on its own but excellent as an "anti-solvent" in a mixed solvent system with a more polar solvent like ethanol or ethyl acetate. |

| Mixed Solvents | Ethanol/Water, Toluene/Heptane | Often highly effective. The compound is dissolved in the "good" solvent (e.g., hot ethanol), and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy (the saturation point), then reheated to clarify and cooled. |

Step 2: The Recrystallization Workflow

The following workflow outlines the major steps of the purification process.

Caption: A flowchart of the major steps involved in the recrystallization process.

Detailed Experimental Protocol

-

Dissolution: Place the crude N-methoxy-1-thiophen-2-ylethanimine in an appropriately sized Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the crude solid in small portions, with heating and stirring, until the compound just dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing yield.[4][5]

-

Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, solid byproducts), a hot filtration step is necessary. Place a fluted piece of filter paper in a stemless glass funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by pouring boiling solvent through them. Quickly pour the hot solution of your compound through the fluted filter paper. This step must be done rapidly to prevent premature crystallization in the funnel.[7]

-

Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize the crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[7] Use a small amount of the filtrate to transfer any remaining crystals from the flask to the funnel.

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[4][5] This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using too much wash solvent, or solvent that is not cold, will dissolve some of your product and reduce the yield.

-

Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help evaporate the solvent. Transfer the crystalline product to a watch glass, break up any large clumps, and allow it to air-dry completely. For a more thorough drying, a vacuum oven at low heat can be used, provided the compound is thermally stable.

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause(s) | Proposed Solution(s) |

| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated or cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider switching to a lower-boiling point solvent. |

| No Crystals Form | The solution is not saturated (too much solvent was used). The solution is supersaturated and requires nucleation. | Gently boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" from a previous batch. |

| Poor Crystal Yield | Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with too much or warm solvent. | Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated. Always use a minimal amount of ice-cold solvent for washing.[4][5] |

| Colored Product | Colored impurities are present in the crude material. | If the impurities are known to be non-polar, a pre-wash of the crude solid may be effective. For colored impurities soluble in the recrystallization solvent, add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product. |

References

-

Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved from [Link]

-

University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from a file named "recrystallization.pdf" (Specific source URL not available).

-

Ibrahim, S. R. M., Abdallah, H. M., El-Halawany, A. M., & Mohamed, G. A. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. Retrieved from [Link]

- University of the Fraser Valley. (n.d.). Recrystallization. Retrieved from a file named "Recrystallization1.pdf" (Specific source URL not available).

-

MDPI. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Retrieved from [Link]

- University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from a file named "recrystallization_filtration_melting_point.pdf" (Specific source URL not available).

-

PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from a file named "SOP_CRYSTALLIZATION.pdf" (Specific source URL not available).

- Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.

- Google Patents. (n.d.). CN103351376B - Synthetic method of 2-thiophene ethylamine.

- International Journal of Advanced Research in Science, Communication and Technology. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Retrieved from a file named "SYNTHESIS_AND_CHARACTERIZATION_OF_1-THIOPHEN-2-YL-N-P-TOLYL_METHANIMINE_AND_ITS_PALLADIUMII_COMPLEX.pdf" (Specific source URL not available).

-

Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]

-

Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

-

PMC. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

-

MDPI. (2022). Spectroscopic and Physicochemical Investigations of Azomethines with Triphenylamine Core towards Optoelectronics. Retrieved from [Link]

-

ACS Publications. (2019). Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers Based on β-Cyclodextrin Porous Carbon Nanospheres and Polycarboxylic Acid Functional Monomers. Retrieved from [Link]

- Recrystallization Of Meth (Source URL not available, content appears to be

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

Introduction: The Analytical Significance of N-methoxy-1-thiophen-2-ylethanimine

An in-depth guide to the chromatographic analysis of N-methoxy-1-thiophen-2-ylethanimine, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

N-methoxy-1-thiophen-2-ylethanimine is a molecule of interest due to its structural motifs: a thiophene ring and an N-methoxy-imine group. Thiophene derivatives are prevalent in medicinal chemistry and materials science, often serving as crucial building blocks for more complex molecules.[1][2] The N-methoxy-imine functionality can influence the compound's chemical properties and biological activity. Accurate and robust analytical methods are paramount for monitoring its synthesis, determining purity, identifying impurities, and quantifying it in various matrices. This guide details chromatographic approaches essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For N-methoxy-1-thiophen-2-ylethanimine, a Reverse-Phase HPLC (RP-HPLC) method is highly suitable. In this mode, the compound is introduced into a column containing a nonpolar stationary phase (such as C18). A polar mobile phase then elutes the sample. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The thiophene moiety in the target molecule exhibits strong UV absorbance, making UV detection a sensitive and appropriate method.[1] A Diode Array Detector (DAD) can be particularly useful for assessing peak purity by capturing the full UV spectrum.[1]

Experimental Protocol: RP-HPLC-UV

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of N-methoxy-1-thiophen-2-ylethanimine in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create calibration standards within the linear range of the detector (e.g., 1-100 µg/mL).

-

If analyzing a reaction mixture, dilute an aliquot (e.g., 1:100 or 1:1000) with the mobile phase.[1]

-

Filter all samples and standards through a 0.22 µm syringe filter prior to injection to prevent column blockage.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.[1]

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation from potential impurities.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor in the range of 230-320 nm, as thiophene derivatives typically show strong absorbance in this region.[1]

-

-

Data Analysis:

-

Identification: The analyte peak is identified by comparing its retention time with that of a pure standard.

-

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the injected standards. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.[1]

-

Data Presentation: HPLC Parameters

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Provides good retention for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile / Water (Gradient) | Allows for the elution of compounds with a range of polarities. |

| Detection | UV-Vis / DAD (230-320 nm) | The thiophene ring provides a strong chromophore for sensitive detection.[1] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between speed and resolution. |

Workflow Diagram: HPLC Analysis

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, molecules containing polar functional groups like oximes can exhibit poor peak shape and thermal degradation during GC analysis.[3] For N-methoxy-1-thiophen-2-ylethanimine, derivatization is recommended to improve its volatility and thermal stability. Silylation, which converts the oxime group to a trimethylsilyl (TMS) ether, is a common and effective approach.[3][4] This increases the compound's stability and improves chromatographic performance.

Experimental Protocol: GC-MS

-

Sample Preparation & Derivatization:

-

Prepare a solution of the analyte in a volatile organic solvent such as ethyl acetate or dichloromethane. If the sample is in a non-volatile solvent, a liquid-liquid extraction may be necessary.[1]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

-

Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[3]

-

Cool the vial to room temperature before injection into the GC-MS.

-

-

Instrumentation and Conditions:

-

GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 m/z.

-

-

Data Analysis:

-

Identification: The derivatized analyte is identified by its retention time and by comparing its mass spectrum to known fragmentation patterns of thiophene and silylated oxime compounds.

-

Quantification: Can be performed using a calibration curve with a suitable internal standard.

-

Data Presentation: GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Derivatization | Silylation (BSTFA + 1% TMCS) | Increases volatility and thermal stability of the N-methoxy-imine group.[3] |

| Column | DB-5ms or equivalent | A standard non-polar column suitable for a wide range of organic molecules. |

| Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for structural elucidation. |

| Temperature Program | 100 °C to 280 °C | Ensures separation from solvent and potential byproducts while eluting the analyte in a reasonable time. |

Workflow Diagram: GC-MS Analysis

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

Thin-Layer Chromatography (TLC)

Principle of Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for monitoring reaction progress, identifying compounds in a mixture, and determining purity.[5][6] Separation occurs on a plate coated with a thin layer of adsorbent (stationary phase), typically silica gel. The plate is developed in a sealed chamber with a solvent system (mobile phase). Components separate based on their differential affinity for the stationary and mobile phases.[5]

Experimental Protocol: TLC

-

Plate Preparation:

-

Use commercially available silica gel plates (e.g., Silica Gel 60 F254).

-

With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.

-

-

Sample Application:

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Using a capillary tube, spot a small amount of the sample solution onto the origin line. Keep the spot as small as possible.[7]

-

-

Development:

-

Prepare a developing chamber by adding a small amount of the chosen mobile phase and lining the chamber with filter paper to ensure vapor saturation.

-

Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.

-

Allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the separated spots under a UV lamp at 254 nm. The thiophene ring will quench the fluorescence of the plate, appearing as a dark spot.[8]

-

If necessary, further visualization can be achieved by placing the plate in a chamber with iodine crystals or by using a chemical stain.[5]

-

-

Data Analysis:

-

Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

-

The Rf value can be used for comparison with standards.

-

Data Presentation: TLC Parameters

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for a wide range of organic compounds.[8] |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system; the ratio can be adjusted to achieve optimal separation (Rf between 0.2 and 0.8). |

| Visualization | UV Light (254 nm) | Non-destructive and effective due to the UV-active thiophene ring.[8] |

Workflow Diagram: TLC Analysis

Caption: Thin-Layer Chromatography (TLC) experimental workflow.

References

- Benchchem. (n.d.). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.

- Sebok, A., Sezer, K., Vasanits-Zsigrai, A., Helenkár, A., Záray, G., & Molnár-Perl, I. (n.d.). Gas chromatography-mass spectrometry of the trimethylsilyl (oxime)

- LookChem. (n.d.). (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine.

- World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26.

- PubMed. (n.d.). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives.

- Benchchem. (n.d.). Application Note: GC-MS Analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.

- PMC. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation.

- MDPI. (2026, March 10). Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. MDPI.

- PubChem. (n.d.). 2-(4-Methoxyphenyl)-1-(thiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1).

- ASTM International. (n.d.). Improved GC/MS Analysis of Opiates with Use of Oxime-TMS Derivatives. Journal of Forensic Sciences 1972-2005.

- Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives.

- Wikipedia. (n.d.). Thin-layer chromatography.

- PubChem. (n.d.). N-Methyl-2-(thiophen-2-yl)ethan-1-amine.

- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.

- SIELC Technologies. (n.d.). Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column.

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

- OperaChem. (2024, February 24). TLC-Thin Layer Chromatography.

- Longdom. (n.d.). Thin-Layer Chromatography: An Essential Technique in Chemical Analysis.

- EBSCO. (n.d.). Thin-layer chromatography (TLC) | Chemistry | Research Starters.

- SIELC Technologies. (2021, December 29). HPLC Determination of (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100 Column.

- SlidePlayer. (n.d.). Chromatographic Methods of Analysis.

- ResearchGate. (2013, May 15). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp.

- ResearchGate. (2019, August 8). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization.

- Google Patents. (n.d.). CN1023482C - Preparation method of new thiophene compounds.

- PubMed. (2018, December 15). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.

- The Royal Society of Chemistry. (n.d.). Supporting Information for Push-pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched struct. Retrieved from The Royal Society of Chemistry website.

- Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3).

- aTox. (n.d.). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine.

- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Acta Poloniae Pharmaceutica website.

- University of Missouri. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. impactfactor.org [impactfactor.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. mdpi.com [mdpi.com]

Application Note: N-Methoxy-1-thiophen-2-ylethanimine in Transition-Metal-Catalyzed C–H Activation

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and limitations of oxime-ether-directed C–H functionalization.

Executive Summary

In modern organic synthesis and drug discovery, the late-stage functionalization of heteroaromatics is a critical strategy for generating chemical diversity. N-methoxy-1-thiophen-2-ylethanimine (also known as 2-acetylthiophene O-methyl oxime) serves as a highly efficient, bifunctional substrate[1]. It acts primarily as a robust directing group (DG) for transition-metal-catalyzed C–H activation.